molecular formula C4H10O B13830624 1-Butanol-1,1,2,2,3,3-d6

1-Butanol-1,1,2,2,3,3-d6

Cat. No.: B13830624
M. Wt: 80.16 g/mol
InChI Key: LRHPLDYGYMQRHN-PWDWWLAZSA-N
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Description

Significance of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms and molecules through chemical reactions and biological pathways. fiveable.mewikipedia.org By substituting an atom with its isotope, which has a different mass, researchers can follow the labeled molecule using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mebionity.com This provides invaluable insights into reaction mechanisms, metabolic processes, and the structure of complex molecules. fiveable.me Both stable and radioactive isotopes are used, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being common choices due to their non-radioactive nature. fiveable.mewikipedia.org

Overview of Deuterium in Analytical and Mechanistic Studies

Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron. numberanalytics.com Its increased mass compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which is about 6-9 times more stable than a carbon-hydrogen (C-H) bond. google.com This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond. symeres.com The KIE is a crucial tool for elucidating reaction mechanisms. symeres.com

In analytical chemistry, deuterium labeling is widely used for several purposes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are essential in ¹H NMR to avoid the solvent's proton signals from overwhelming the signals of the substance being analyzed. simsonpharma.comstudymind.co.uklabinsights.nl The deuterium signal is also used to stabilize the magnetic field, improving the accuracy of the measurement. simsonpharma.comstudymind.co.uk

Mass Spectrometry (MS): Deuterated compounds are frequently used as internal standards in mass spectrometry. Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be used for accurate quantification.

Metabolic and Pharmacokinetic Studies: Deuterium labeling allows researchers to track the metabolic fate of drugs and other molecules within a biological system, providing information on absorption, distribution, metabolism, and excretion. symeres.comsimsonpharma.com

Importance of Deuterated Butanols in Research

Deuterated butanols, including isomers like 1-Butanol-d, are valuable tools in various research areas. They are used as internal standards in analytical methods, such as the analysis of olive leaf extracts and in postmortem ethanol (B145695) analysis. faa.gov The synthesis of deuterated alcohols is significant for creating deuterated drugs, which may have improved metabolic stability and efficacy. google.com Furthermore, studies on the mass spectra of deuterated butanols have provided detailed information about the behavior of alcohols under electron bombardment, helping to understand fragmentation patterns and rearrangement ions. researchgate.netcdnsciencepub.comcdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10O

Molecular Weight

80.16 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuteriobutan-1-ol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2

InChI Key

LRHPLDYGYMQRHN-PWDWWLAZSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CCCCO

Origin of Product

United States

The Compound: 1 Butanol 1,1,2,2,3,3 D6

Chemical and Physical Properties

The properties of this compound are similar to its non-deuterated parent compound, 1-butanol, but with slight differences due to the increased mass from the deuterium atoms.

PropertyValue for this compoundValue for 1-Butanol
Molecular Formula C4D6H4O lgcstandards.comC4H10O nih.gov
Molecular Weight 80.159 g/mol lgcstandards.com74.12 g/mol nih.govbiochemopharma.fr
CAS Number 1219794-84-9 lgcstandards.com71-36-3 nih.gov
Appearance Colorless liquidColorless liquid nih.gov
Boiling Point ~118 °C scharlab.com117.7 °C solubilityofthings.com
Density Heavier than 1-butanol0.810 g/cm³ at 20 °C scharlab.com
Solubility in Water Miscible cymitquimica.com79 g/L at 20 °C scharlab.com

Homogeneous Metal-Catalyzed H/D Exchange (e.g., Ruthenium Pincer Complexes)

Synthesis and Manufacturing

The synthesis of deuterated alcohols like this compound can be achieved through several methods. Conventional methods often involve the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce the corresponding aldehyde or carbonyl derivative. google.com However, these methods can be expensive and produce significant hazardous waste.

More modern and efficient methods focus on direct hydrogen/deuterium (H/D) exchange reactions using deuterium oxide (D₂O) as the deuterium source, often catalyzed by metals such as ruthenium or rhodium. google.comresearchgate.net Biocatalytic methods are also being developed for the selective and asymmetric deuteration of organic compounds. nih.gov

Advanced Spectroscopic Characterization of 1 Butanol 1,1,2,2,3,3 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for analyzing deuterated molecules. It provides direct evidence of the location of deuterium (B1214612) atoms, the integrity of the carbon skeleton, and the presence of any residual protons.

Deuterium NMR (²H NMR) for Isotopic Purity and Site-Specific Labeling Analysis

Deuterium (²H) NMR directly observes the deuterium nuclei within a molecule. Since the chemical shift (δ) range of ²H is virtually identical to that of proton (¹H) NMR, it allows for straightforward assignment of signals based on the known spectrum of the non-deuterated analogue. For 1-Butanol-1,1,2,2,3,3-d6 (structure: CH₃-CD₂-CD₂-CD₂-OH), three distinct deuterium environments exist.

The ²H NMR spectrum is expected to show three signals corresponding to the deuterons at the C1, C2, and C3 positions. The relative integration of these signals should be 1:1:1 (or 2:2:2), confirming that deuteration has occurred evenly across the three targeted positions. The absence of signals at other chemical shifts confirms the site-specificity of the labeling, while the presence of extraneous signals could indicate isotopic scrambling or impurities. Due to the quadrupolar nature of the deuterium nucleus (spin I=1), the signals are typically broader than those observed in ¹H NMR.

Table 3.1.1: Predicted ²H NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRelative IntegralSignificance
~3.6-CD₂-OH (C1)1Confirms deuteration at the carbon adjacent to the hydroxyl group.
~1.5-CD₂- (C2)1Confirms deuteration at the C2 position.
~1.4CH₃-CD₂- (C3)1Confirms deuteration at the C3 position, adjacent to the methyl group.

Proton NMR (¹H NMR) Analysis and Deuterium Exchange Effects

While most hydrogen atoms have been replaced in the chain, ¹H NMR remains crucial for analyzing the remaining protons and observing the effects of the adjacent deuterons. The spectrum of pure this compound is significantly simplified compared to its non-deuterated counterpart.

Two primary signals are expected:

-OH Proton: A signal corresponding to the hydroxyl proton. Its chemical shift is variable and depends on solvent, concentration, and temperature. In a protic solvent, this proton can undergo chemical exchange, often appearing as a broad singlet. If the sample is shaken with a drop of D₂O, this peak will disappear, confirming its assignment.

-CH₃ Protons: A signal for the terminal methyl group (C4). In standard 1-butanol (B46404), this signal is a triplet due to coupling with the two adjacent protons on C3. In the deuterated analogue, it couples to the two deuterons on C3. According to the multiplicity rule (2nI+1, where n=2 and I=1 for deuterium), the signal is split into a five-line pattern (a quintet). The H-D coupling constant (J_HD) is much smaller than the corresponding H-H coupling constant, resulting in a finely split multiplet.

The high-resolution ¹H NMR spectrum can also be used to quantify isotopic purity by detecting any small, residual C-H signals at the C1, C2, or C3 positions.

Table 3.1.2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentPredicted MultiplicityCoupling Constant (J)
~0.92-CH₃ (C4)Quintet~1.1 Hz (²J_HD)
Variable (~1.5-4.0)-OHSinglet (broad)N/A

Carbon-13 NMR (¹³C NMR) in Deuterated Systems

Carbon-13 NMR provides definitive information about the carbon backbone of the molecule. In deuterated compounds, two key phenomena are observed: C-D coupling and isotopic shifts.

C-D Coupling: In a standard proton-decoupled ¹³C NMR experiment, carbons bonded to deuterium will appear as multiplets. For the C1, C2, and C3 positions, each carbon is bonded to two deuterons (-CD₂-). This results in a quintet for each of these carbon signals (multiplicity = 2nI+1 = 221+1 = 5). The C4 carbon, not directly bonded to deuterium, will remain a singlet.

Isotopic Shift: The presence of a heavier isotope (D vs. H) causes a small upfield shift (to a lower ppm value) in the resonance of the attached carbon (α-effect) and adjacent carbons (β-effect). Therefore, the signals for C1, C2, and C3 will be shifted slightly upfield compared to their positions in non-deuterated 1-butanol. The C4 signal will also experience a minor upfield shift due to the β-effect from the deuterons on C3.

Table 3.1.3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (C-D Coupling)Note
C1 (-CD₂OH)~61.5QuintetShifted upfield from ~62.5 ppm in 1-butanol.
C2 (-CD₂-)~34.2QuintetShifted upfield from ~35.0 ppm in 1-butanol.
C3 (CH₃-CD₂-)~18.5QuintetShifted upfield from ~19.2 ppm in 1-butanol.
C4 (-CH₃)~13.7SingletMinor upfield β-isotopic shift from C3 deuterons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a definitive technique for confirming the molecular weight and, by extension, the elemental and isotopic composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

The molecular formula of this compound is C₄H₄D₆O. By calculating its exact monoisotopic mass and comparing it to the experimentally measured value, one can confirm the composition. This technique easily distinguishes the target compound from other potential molecules that might have the same nominal mass. For example, the exact mass of C₄H₄D₆O is significantly different from that of a hypothetical isobaric interferent like C₅H₄O, both having a nominal mass of 80 Da.

Table 3.2.1: HRMS Comparison for Molecular Formula Confirmation

Molecular FormulaCompound TypeNominal Mass (Da)Calculated Monoisotopic Mass (Da)
C₄H₄D₆OTarget Compound8080.110827
C₅H₄OIsobaric Interference8080.026215

The ability of HRMS to resolve this mass difference of ~0.0846 Da provides unequivocal proof of the molecular formula C₄H₄D₆O.

Isotope Ratio Mass Spectrometry for Deuterium Enrichment Determination

While HRMS confirms the presence of six deuterium atoms, Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to quantify the precise level of isotopic enrichment. This is critical for applications where the labeled compound is used as a quantitative internal standard.

In a typical IRMS analysis, the sample is combusted, and the resulting hydrogen gas (a mixture of H₂, HD, and D₂) is analyzed. The instrument measures the ratio of ions with mass 3 (HD⁺) to mass 2 (H₂⁺) with very high precision. This ratio is then used to calculate the deuterium enrichment, often expressed as a percentage. For a high-quality labeled standard, this value is expected to be >98%.

Table 3.2.2: Example Isotope Enrichment Data from IRMS

Sample IDMeasured D/(D+H) RatioCalculated % Deuterium EnrichmentQuality Assessment
Batch A-010.98798.7%High-quality standard suitable for quantitative analysis.
Batch B-020.95295.2%Lower enrichment; may not be suitable for high-precision studies.

This quantitative data on isotopic enrichment complements the qualitative and structural information provided by NMR and HRMS, completing the advanced characterization profile of this compound.

Fragmentation Pathways in Deuterated Butanols

The mass spectrum of an organic molecule provides a fingerprint based on its fragmentation pattern upon electron ionization. For isotopically labeled compounds like this compound, mass spectrometry is a powerful tool to confirm the location and extent of deuteration. The fragmentation of deuterated butanols follows pathways analogous to their unlabeled counterparts, but the resulting fragments have higher mass-to-charge (m/z) ratios. cdnsciencepub.comresearchgate.net

The fragmentation of primary alcohols like 1-butanol is characterized by several key processes, including alpha-cleavage and dehydration. libretexts.org In this compound (molecular weight: 80.16 g/mol ), the presence of six deuterium atoms on carbons 1, 2, and 3 leads to predictable shifts in the m/z values of characteristic fragments compared to unlabeled 1-butanol (molecular weight: 74.12 g/mol ).

Key fragmentation pathways for this compound include:

Molecular Ion Peak ([M]•+): The parent molecule is ionized by the loss of an electron, resulting in a molecular ion. For this compound, this peak is observed at m/z 80. The intensity of this peak is often low for primary alcohols due to the ion's instability. docbrown.info

Loss of Water (Dehydration): Alcohols readily eliminate a molecule of water. In this deuterated analogue, the elimination involves the hydroxyl proton and a deuterium atom from the adjacent C-2 position, resulting in the loss of a molecule of deuterated water (HOD), which has a mass of 19 amu. This fragmentation is analogous to the M-18 peak in unlabeled alcohols and is often a prominent peak. docbrown.infovaia.com

[C₄H₃D₆O]•+ → [C₄H₂D₅]•+ + HOD

Alpha-Cleavage: This is a characteristic fragmentation for primary alcohols, involving the cleavage of the bond between C-1 and C-2. libretexts.org This breakage results in the formation of a stable, resonance-stabilized oxonium ion. For this compound, this cleavage yields a fragment at m/z 33.

[CH₃CD₂CD₂CD₂OH]•+ → [CD₂OH]⁺ + •CD₂CD₂CH₃

Formation of Hydrocarbon Fragments: The loss of the hydroxyl group along with subsequent rearrangements can lead to various hydrocarbon cations. For example, a fragment corresponding to a deuterated propyl cation can be formed.

[CH₃CD₂CD₂CD₂OH]•+ → [CH₃CD₂CD₂]⁺ + •CD₂OH

The table below summarizes the predicted major fragments for this compound in comparison to unlabeled 1-butanol.

Fragmentation ProcessFragment (1-Butanol)m/z (1-Butanol)Fragment (this compound)m/z (1-Butanol-d6)Reference
Molecular Ion[C₄H₁₀O]•+74[C₄H₄D₆O]•+80 nist.gov
Dehydration[C₄H₈]•+56 (M-18)[C₄H₂D₅]•+61 (M-19) docbrown.info
Alpha-Cleavage[CH₂OH]⁺31[CD₂OH]⁺33 libretexts.org
Propyl Cation[C₃H₇]⁺43[CH₃CD₂CD₂]⁺48 libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium Incorporation Verification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable technique for verifying the incorporation of deuterium into a molecule's structure. osti.gov The substitution of hydrogen (¹H) with deuterium (²H) results in a significant mass change, which alters the vibrational frequencies of the corresponding chemical bonds. Specifically, the heavier mass of deuterium causes C-D and O-D bonds to vibrate at lower frequencies (wavenumbers) than their C-H and O-H counterparts, a phenomenon known as the deuterium isotope effect. osti.govresearchgate.net

For this compound, the FT-IR and Raman spectra will exhibit characteristic peaks that confirm the successful deuteration of the carbon backbone.

FT-IR Spectroscopy: In the FT-IR spectrum of unlabeled 1-butanol, a very broad and strong absorption is observed in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of hydrogen-bonded alcohols. libretexts.orgdocbrown.info The C-H stretching vibrations appear as strong peaks in the 3000-2850 cm⁻¹ range. libretexts.org Upon deuteration of the carbon chain, the most notable change is the appearance of new absorption bands in the "silent zone" of the spectrum, typically between 2300 cm⁻¹ and 2050 cm⁻¹. acs.org These new peaks correspond to the C-D stretching vibrations. Since the hydroxyl group in this compound is not deuterated, the broad O-H stretch remains a prominent feature.

Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy detects the vibrational modes of molecules. It is particularly effective for observing the C-D stretching modes, which provide a clear and unambiguous signal for deuterium incorporation. acs.orgpnas.org The Raman spectrum of unlabeled 1-butanol is dominated by C-H stretching bands around 2900 cm⁻¹. chemicalbook.com In the spectrum of this compound, the intensity of these C-H peaks would decrease, and new, strong peaks would emerge in the 2300-2050 cm⁻¹ region, confirming the presence of C-D bonds. acs.org

The table below outlines the key vibrational bands used to verify deuterium incorporation in this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected in 1-Butanol-d6?SignificanceReference
O-H Stretch (broad)3400 - 3200YesConfirms the presence of the alcohol functional group. libretexts.org
C-H Stretch3000 - 2850Yes (from CH₃ group)Vibrations from the terminal methyl group. docbrown.info
C-D Stretch2300 - 2050YesUnambiguous evidence of deuterium incorporation on the carbon skeleton. researchgate.netacs.org
C-O Stretch1150 - 1050YesConfirms the C-O bond of the primary alcohol. libretexts.org

Applications of 1 Butanol 1,1,2,2,3,3 D6 in Analytical Research Methodologies

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

In GC-MS analysis, 1-Butanol-1,1,2,2,3,3-d6 is an ideal internal standard for the quantification of volatile organic compounds, especially 1-butanol (B46404) and its isomers. When added to a sample in a known quantity at an early stage of the analytical process, it co-elutes with the target analyte. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in sample volume, injection inconsistencies, and potential analyte loss during sample preparation. chromforum.orgacs.org The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy in mass spectrometry. researchgate.net

The accurate quantification of butanol isomers—such as 1-butanol, 2-butanol, and isobutanol—is essential in various fields, from monitoring fermentation processes to ensuring the safety of consumer products like latex paint and hand sanitizers. nih.govnotulaebotanicae.ronih.gov These isomers often have similar chemical properties and retention times, making their individual quantification challenging.

This compound serves as an excellent internal standard for this purpose. Since its retention time is very close to that of 1-butanol and other butanol isomers, it effectively tracks the analytical behavior of these compounds throughout the GC-MS process. A study on the volatile compounds in latex paint, for instance, employed GC-MS to separate and identify tert-butanol (B103910) and n-butanol. nih.gov In such an analysis, the addition of 1-Butanol-d6 would enable precise quantification by accounting for any procedural variability. Similarly, methods developed for analyzing impurities in hand sanitizers list various butanol isomers, where a deuterated standard is crucial for meeting regulatory limits. nih.gov

Table 1: Butanol Isomers and Related Analytes Quantified Using GC-MS with Internal Standards

AnalyteCommon MatrixInternal Standard PrincipleReference
1-ButanolHand Sanitizer, Fruit BrandiesA deuterated analogue like 1-Butanol-d6 compensates for injection and matrix variability. nih.gov, notulaebotanicae.ro
2-ButanolHand Sanitizer, Fruit BrandiesCo-elutes closely with butanol isomers, enabling accurate ratio measurement. nih.gov, notulaebotanicae.ro
IsobutanolHand SanitizerCorrects for loss during sample preparation and headspace injection. nih.gov
tert-ButanolLatex Paint, Denatured AlcoholA stable isotope-labeled standard is essential for resolving and quantifying toxic isomers. ttb.gov, nih.gov

Analyzing target compounds in complex matrices like plasma, urine, fermentation broth, or commercial products presents a significant challenge due to "matrix effects." chromforum.orgresearchgate.netunimelb.edu.au These effects, caused by co-extracting substances, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement and, consequently, inaccurate quantification.

Using this compound as an internal standard is a highly effective strategy to mitigate these matrix effects. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it experiences the same signal suppression or enhancement. As a result, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in the presence of strong matrix interference. lcms.cz This approach has been successfully applied to diverse and challenging matrices, including:

Biological Fluids: For determining metabolites or toxins in plasma and urine. researchgate.netunimelb.edu.au

Consumer Products: For quality control of impurities in hand sanitizers and paints. nih.govnih.gov

Food and Beverages: For monitoring alcohol content and byproducts in fermentation processes. chromforum.org

Cannabis Products: For quantifying pesticides and mycotoxins in oils, edibles, and flower. lcms.cz

Quantitative Analysis of Butanol Isomers and Analogues

Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally sensitive compounds, LC-MS is the analytical method of choice. Similar to its role in GC-MS, this compound can be used as an internal standard in LC-MS for the analysis of 1-butanol and other small, polar molecules. In LC-MS, the internal standard corrects for variations in extraction recovery, sample volume, and, crucially, fluctuations in the electrospray ionization (ESI) efficiency caused by matrix effects. unimelb.edu.aunih.gov

The necessity of a deuterated internal standard is well-documented in clinical and environmental LC-MS methods. For example, a robust method for quantifying the antibiotic ertapenem (B1671056) in human plasma was validated using its deuterated analogue as the internal standard. nih.gov Likewise, the analysis of lipids in plasma (lipidomics) relies heavily on a suite of deuterated internal standards to ensure accurate quantification across different lipid classes. unimelb.edu.au The addition of 1-Butanol-d6 to a sample would provide the same benefits for the quantification of butanol, for instance, in studies of metabolic processes or environmental water contamination where butanol could be a target analyte.

Calibration and Validation of Analytical Methods using Deuterated Standards

The development of a robust and reliable analytical method requires rigorous validation, and deuterated standards like this compound are central to this process. clearsynth.comeuropa.eu Method validation ensures that the analytical procedure is accurate, precise, and suitable for its intended purpose.

Key aspects of method validation where deuterated standards are indispensable include:

Calibration: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration across a known range. This internal calibration method is inherently more accurate than external calibration, as it corrects for variations in each individual sample. researchgate.netannlabmed.org

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at different concentrations. The use of a deuterated internal standard significantly improves both metrics by minimizing random and systematic errors. lcms.cznih.gov

Linearity: The linear range of the method, over which the signal ratio is directly proportional to the concentration, is established using the calibrated curve. nih.gov

Limits of Quantification (LOQ): The LOQ, or the lowest concentration that can be reliably quantified, is determined with greater confidence when an internal standard is used to stabilize the signal at low levels. researchgate.net

Table 2: Key Validation Parameters Determined Using Deuterated Internal Standards

Validation ParameterDescriptionRole of Deuterated StandardReference
Linearity The range over which the method provides results proportional to analyte concentration.Ensures the response ratio (analyte/IS) is linear, correcting for instrument drift. nih.gov
Accuracy Closeness of the measured value to the true value.Corrects for matrix effects and recovery losses, leading to more accurate results. researchgate.net, lcms.cz
Precision (Repeatability) The agreement between results of successive measurements on the same sample.Minimizes variability from injection, extraction, and instrument response. nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Improves signal-to-noise at low concentrations, providing a more robust LOQ. researchgate.net

Chromatographic Separations and Deuterated Solvents

While the primary role of this compound is as an internal standard, the broader use of deuterated compounds in chromatography is noteworthy. In specialized applications, deuterated solvents are used as the mobile phase in liquid chromatography. tandfonline.compolimi.it This is particularly advantageous when LC is coupled directly with Nuclear Magnetic Resonance (NMR) spectroscopy, as it eliminates interfering signals from protic (hydrogen-containing) mobile phase solvents like water or methanol (B129727). researchgate.netresearchgate.net

Research has shown that using deuterated solvents such as heavy water (D₂O) or deuterated methanol (CD₃OD) can sometimes lead to slight differences in retention times compared to their non-deuterated counterparts. tandfonline.com This "isotope effect" in chromatography is due to the minor differences in molecular interactions caused by the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. For quantitative analysis using 1-Butanol-d6 as an internal standard, this effect is typically negligible and does not impede accurate quantification, as the analyte and standard still elute very closely and experience the same analytical conditions.

Mechanistic Studies Utilizing 1 Butanol 1,1,2,2,3,3 D6 As an Isotopic Tracer

Kinetic Isotope Effects (KIE) in Organic Reactions

The kinetic isotope effect is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org The ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH) defines the KIE. wikipedia.org When hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D), the resulting deuterium effect (kH/kD) is particularly significant due to the doubling of the atomic mass. libretexts.org

Primary Kinetic Isotope Effects (e.g., C-H/C-D Bond Breaking)

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comutdallas.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. numberanalytics.comprinceton.edu This difference in bond energy results in a slower reaction rate for the deuterated compound. libretexts.org

For reactions involving the cleavage of a C-H bond, the substitution with deuterium in 1-Butanol-1,1,2,2,3,3-d6 leads to a "normal" primary KIE, where the kH/kD ratio is greater than 1. wikipedia.orgprinceton.edu The magnitude of this effect, typically ranging from 1 to 8 for deuterium substitution, can provide information about the transition state of the reaction. libretexts.orgutdallas.edu A larger primary KIE often suggests a transition state where the C-H/C-D bond is significantly broken. numberanalytics.com For instance, in oxidation reactions of alcohols, a substantial primary KIE would indicate that the C-H bond at the carbinol carbon is broken in the rate-limiting step.

Table 1: Representative Primary Kinetic Isotope Effects

Reaction Type Typical kH/kD Values Implication
C-H Bond Cleavage > 1 (Normal KIE) Bond to isotope is broken in the rate-determining step.
Proton Transfer 2.5 - 3.5 Often indicates a non-linear transition state. princeton.edu

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. numberanalytics.comlibretexts.org These effects are generally smaller than primary KIEs but are still valuable for elucidating reaction mechanisms. wikipedia.orgnumberanalytics.com Secondary KIEs are classified based on the position of the isotope relative to the reaction center (α, β, etc.). libretexts.org

In the case of this compound, deuterium atoms are present at the α, β, and γ positions relative to the hydroxyl group. Changes in hybridization at the reaction center can lead to observable secondary KIEs. For example, during an SN1 reaction where the carbon bearing the hydroxyl group changes from sp3 to sp2 hybridization in the transition state, a small normal KIE (kH/kD > 1) might be observed. Conversely, a change from sp2 to sp3 hybridization often results in an inverse KIE (kH/kD < 1). wikipedia.org These effects are often attributed to changes in hyperconjugation and steric demands between the ground state and the transition state. libretexts.orgprinceton.edu

Solvent Isotope Effects in Reaction Mechanisms

When a reaction is carried out in a deuterated solvent, such as D₂O, instead of a protic solvent like H₂O, a solvent isotope effect can be observed. libretexts.orgchem-station.com These effects can arise in several ways: the solvent can act as a reactant, leading to a primary isotope effect; rapid hydrogen exchange can occur between the substrate and the solvent; or the nature of solvent-solute interactions can change, affecting the transition state energy. libretexts.orglibretexts.org

For studies involving this compound, if the reaction mechanism involves the protonation of the hydroxyl group in the rate-determining step, using a deuterated solvent would reveal a solvent KIE. The interpretation can be complex, as it may involve contributions from the exchangeable proton of the alcohol and the solvent molecules. nih.gov For instance, the acid dissociation of a carboxylic acid is lower in D₂O than in H₂O. chem-station.com In some acid-catalyzed reactions, an inverse solvent isotope effect (rate acceleration in the deuterated solvent) can occur if there is a pre-equilibrium step involving protonation. wikipedia.orgchem-station.com

Investigation of Reaction Pathways and Transition States

The use of this compound is instrumental in mapping reaction pathways and characterizing the geometry of transition states. libretexts.orglibretexts.org By measuring the KIE, chemists can deduce whether a particular C-H bond is broken in the rate-determining step, providing strong evidence to support or refute a proposed mechanism. osti.govepfl.ch

For example, in the catalytic oxidation of 1-butanol (B46404), if a significant primary KIE is observed upon using this compound, it strongly suggests that the mechanism involves the abstraction of a hydrogen atom from the C-1 position in the slowest step. The magnitude of the KIE can further refine the understanding of the transition state structure; a maximum KIE is expected for a symmetrical transition state where the hydrogen is halfway between the donor and acceptor atoms. utdallas.edu Deviations from this maximum can indicate an "early" or "late" transition state.

Elucidation of Biochemical Pathways in Non-Human Biological Systems (e.g., Microbial Metabolism)

Isotopically labeled compounds like this compound are invaluable for tracing metabolic pathways in microorganisms. nih.govnih.gov In these studies, the deuterated butanol is introduced into a microbial culture, and its metabolic fate is tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Research into microbial 1-butanol production, a promising area for biofuel development, utilizes such tracers to understand and engineer metabolic pathways in organisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govnih.gov By analyzing the distribution of deuterium in the resulting metabolites, researchers can identify the specific enzymes and biochemical reactions involved in butanol metabolism. nih.gov For example, studies have elucidated that 1-butanol production in S. cerevisiae can proceed through the catabolism of threonine via the Ehrlich pathway. nih.gov Computational models combined with experimental data from isotopic labeling help in identifying novel or optimizing existing pathways for enhanced biofuel production. nih.govmaranasgroup.com

Table 2: Microbial Systems and 1-Butanol Pathway Elucidation

Organism Pathway Investigated Key Findings
Escherichia coli Non-native 1-butanol production Identification of novel pathways (e.g., thiobutanoate) and genetic targets for yield optimization. nih.govmaranasgroup.com
Saccharomyces cerevisiae Endogenous 1-butanol production Pathway dependent on threonine catabolism, engaging the leucine (B10760876) biosynthesis pathway. nih.gov

Studies on Environmental Degradation Mechanisms of Alcohols

Understanding the environmental fate of alcohols is crucial for assessing their impact as biofuels and industrial solvents. This compound can be used as a tracer to study the mechanisms of its degradation in various environmental matrices.

For instance, the aerobic biodegradation of butanol isomers has been investigated to determine their persistence and potential impact on groundwater quality. nih.gov Studies have shown that iso-butanol is readily biodegraded in aerobic conditions, with transient formation of intermediates like iso-butylaldehyde and iso-butyric acid. nih.gov While specific studies on the degradation of this compound are not widely reported, the principles of using isotopic labeling can be applied. By tracking the deuterated fragments, researchers could elucidate the initial steps of microbial attack and the subsequent degradation cascade. Similarly, in atmospheric chemistry, the oxidation of alcohols is often initiated by hydroxyl radicals. acs.org Using deuterated analogs helps in confirming the site of initial hydrogen abstraction and the subsequent formation of degradation products. acs.org

Theoretical and Computational Chemistry of 1 Butanol 1,1,2,2,3,3 D6

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for understanding the electronic structure and energetic properties of 1-Butanol-1,1,2,2,3,3-d6 at the atomic level. These computational approaches enable the prediction of various molecular characteristics without the need for empirical data.

Molecular Geometry and Energetics: Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the optimized geometries and energies of butanol isomers and their clusters. aip.org Methods like the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to calculate energies and geometries, which can then be compared with experimental findings. aip.org For instance, studies on butanol isomers have utilized DFT with the B3LYP functional and ab initio methods to determine the structures and energies of small clusters up to pentamers. aip.org The choice of the theoretical method and basis set is crucial for accuracy; for example, calculations for some complex molecules have been performed using methods like the semi-empirical PM6 and DFT (UB3LYP) with a 6-311G basis set. imist.ma

Electronic Properties: Quantum chemical calculations are also used to explore the electronic properties of molecules. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). imist.ma These orbital energies are related to the ionization potential and electron affinity of the molecule and are essential for studying reaction mechanisms and molecular interactions. imist.ma Advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are used for complex electronic structures, such as those in molecules with multiple bonds, providing a detailed picture of the electronic configuration. unige.ch

A summary of common computational methods used for these calculations is presented below.

Method TypeSpecific MethodTypical Applications
Ab Initio Hartree-Fock (HF), Møller-Plesset (MP2)Geometries, energies of small molecular clusters. aip.org
Density Functional Theory (DFT) B3LYP, M06-2X, PBE0Geometries, reaction energies, vibrational frequencies, NMR shifts. aip.orgresearchgate.netmdpi.com
Semi-empirical PM6Calculation of quantum chemical parameters for large systems. imist.ma
Multi-reference CASSCFStudy of complex electronic structures and excited states. unige.ch

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for simulating the spectroscopic properties of this compound, which aids in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): Theoretical calculations are used to predict the vibrational spectra (infrared and Raman) of molecules. For example, DFT calculations at the B3LYP level of theory with the LANL2DZ basis set have been used to compute the theoretical vibrational spectra of metal complexes containing butanol. researchgate.net In studies of supercritical tert-butanol (B103910), ab initio calculations were performed on small oligomers to determine the IR and Raman activities of the OH stretching modes, which allowed for a quantitative analysis of the experimental spectra and the degree of hydrogen bonding. aip.org

NMR Chemical Shifts: The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR parameters. For instance, calculations at the GIAO DFT/B3LYP/6-311++G(2d,p) level have been used to investigate the relationship between hydrogen bond geometry and ¹H-NMR chemical shifts. mdpi.com For complex systems in solution, ¹H-NMR chemical shifts can be calculated for numerous snapshots from a molecular dynamics trajectory to obtain an ensemble average that can be compared with experimental values. mdpi.com These simulations are critical for understanding how the substitution of hydrogen with deuterium (B1214612) in this compound would affect its NMR spectrum, particularly the shifts of neighboring protons.

Computational Studies of Reaction Mechanisms and Isotope Effects

Computational chemistry is indispensable for elucidating the complex reaction mechanisms of butanol, including pyrolysis and oxidation, and for quantifying the kinetic isotope effects (KIEs) associated with deuteration.

Reaction Mechanisms: Theoretical studies on the thermal decomposition of 1-butanol (B46404) have identified key reaction pathways, such as dehydration to form 1-butene (B85601) and other minor channels. nih.gov Electronic structure calculations combined with Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to estimate rate coefficients and product branching ratios at high temperatures. nih.gov These studies have shown that the water elimination channel is a major decomposition route, with a calculated reaction barrier of 276.6 kJ/mol. nih.gov Similarly, computational models have been developed to understand the oxidation and combustion of butanol isomers, which is crucial for their use as biofuels. frontiersin.org These models often include hundreds of species and thousands of reactions to accurately simulate complex processes like ignition delay and negative temperature coefficient (NTC) behavior. frontiersin.org

Isotope Effects: The replacement of hydrogen with deuterium in this compound significantly impacts its reaction kinetics, an effect that can be studied computationally. The primary kinetic isotope effect arises from the difference in zero-point vibrational energy between C-H and C-D bonds. Computational studies can quantify these effects by calculating the potential energy surfaces for reactions involving both the deuterated and non-deuterated species. Experimental studies on the reactions of hydroxyl radicals with deuterated alkanes provide valuable data for validating these theoretical models. researchgate.net For example, monitoring reactions of OH with specifically deuterated propane (B168953) and butane (B89635) has allowed for the determination of site-specific rate constants for hydrogen abstraction. researchgate.net In some cases, the absence of a significant kinetic isotope effect, as observed in studies on the formation of deuterated propen-2-ol, can suggest that quantum mechanical tunneling is not a dominant factor in the reaction mechanism under the studied conditions. rsc.org

Force Field Development for Deuterated Compounds

Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. The development of accurate force fields for deuterated compounds like this compound is essential for simulating their bulk properties and interactions.

Force Field Parameterization: Force fields are typically parameterized to reproduce experimental data and/or high-level quantum chemical calculations. aip.orgacs.org The process involves defining parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. aip.org For deuterated compounds, the parameters may need to be specifically tuned, although often only the atomic masses are changed. Force fields like OPLS-AA (All-Atom) have been parameterized for organic liquids by fitting to conformational energetics and liquid properties. rsc.org More advanced polarizable force fields, such as the one based on the Drude oscillator model, are being developed to more accurately capture the effects of electronic polarization in diverse chemical environments. acs.org

Application to Deuterated Alcohols: Specific force fields have been developed to study butanol and its aqueous solutions. aip.org For example, a force field for tert-butanol was optimized to reproduce the Kirkwood-Buff integrals derived from experimental data on tert-butanol/water mixtures. aip.org For simulations involving neutron scattering, specialized models like Granada's Synthetic Model have been applied to describe the total cross-sections of normal and fully deuterated propanol (B110389) and n-butanol, achieving good agreement with experimental measurements. researchgate.net These models are crucial for accurately simulating the dynamic and structural properties of deuterated alcohols in condensed phases.

Future Research Directions and Emerging Applications

Advanced Synthesis Strategies for Complex Deuterated Architectures

The synthesis of complex molecules containing deuterium (B1214612) at specific locations is a rapidly evolving field. researchgate.net Future research will likely focus on developing more efficient and selective methods for incorporating deuterium, moving beyond simple isotopic exchange. researchgate.netresearchgate.net

Key areas of development include:

Catalytic C-H Activation: Researchers are exploring the use of transition metal catalysts, such as those based on iridium, to selectively replace hydrogen with deuterium in complex organic molecules at late stages of a synthesis. researchgate.netacs.org This approach offers a more direct and atom-economical route to deuterated compounds compared to traditional multi-step syntheses. acs.org

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a mild and efficient method for deuterium labeling, using readily available deuterium sources like D₂O. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, leading to increased efficiency, higher yields, and reduced decomposition in deuteration reactions. ansto.gov.au This technology is particularly promising for the large-scale synthesis of deuterated molecules. ansto.gov.au

Enzymatic Synthesis: The use of enzymes to catalyze the synthesis of complex and chiral deuterated compounds is an area of growing interest. tum.de This approach can provide high levels of stereoselectivity, which is crucial for many applications.

These advanced synthetic methods will enable the creation of a wider range of complex deuterated building blocks, including isotopologues of 1-butanol (B46404), for various research and industrial purposes.

Integration of Deuterated Butanols in Multi-Omics Research (Non-Human)

Deuterated compounds are invaluable tools in multi-omics research, which involves the comprehensive analysis of large sets of biological molecules like proteins (proteomics), lipids (lipidomics), and metabolites (metabolomics). In non-human studies, 1-Butanol-1,1,2,2,3,3-d6 and other deuterated butanols can serve as tracers to investigate metabolic pathways and cellular processes.

Metabolic Flux Analysis: By introducing deuterated butanol into a biological system, researchers can track the incorporation of deuterium into various metabolites using techniques like mass spectrometry and NMR spectroscopy. This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes.

Lipidomics: In lipid analysis, deuterated standards are crucial for accurate quantification. nih.gov For instance, a deuterated d5-GM3 has been used as an internal standard in the analysis of gangliosides. nih.gov Similarly, deuterated butanol can be used in extraction methods for lipid analysis. mdpi.com

Proteomics: Deuterium labeling can be used to study protein conformation and dynamics. In the presence of D₂O, the hydrogen atoms in amide linkages of proteins can exchange with deuterium, providing insights into protein structure and function. acs.org

Future research in this area will likely involve the use of sophisticated multi-omics approaches to understand the complex interplay of different biological molecules in response to various stimuli, with deuterated butanols playing a key role as metabolic probes. biorxiv.org

Development of Novel Analytical Platforms for Deuterated Compounds

The increasing use of deuterated compounds necessitates the development of advanced analytical techniques for their precise characterization and quantification.

Analytical TechniqueApplication in Deuterated Compound AnalysisKey Advantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of isotopic purity and determination of the specific sites of deuterium incorporation. ansto.gov.auProvides detailed structural information.
Mass Spectrometry (MS) Quantification of the mass-to-charge ratio to determine isotopic enrichment and overall deuteration level. ansto.gov.auHigh sensitivity and ability to analyze complex mixtures.
Molecular Rotational Resonance (MRR) Spectroscopy A novel technique for the precise structural analysis of deuterated compounds, including the determination of enantiomeric excess and identification of isotopomers. brightspec.commarquette.eduOffers high resolution and does not require reference standards. brightspec.com
Supercritical Fluid Chromatography (SFC) Used for the purification of complex deuterated compounds, particularly chiral molecules. aragen.comOffers high efficiency and is environmentally friendly.

Future advancements in these analytical platforms will focus on improving sensitivity, resolution, and throughput, enabling more detailed and accurate analysis of deuterated compounds like this compound.

Expanded Role in Mechanistic Catalysis and Enzyme Studies

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. Deuterated compounds like this compound are extensively used in such studies.

Catalytic Mechanisms: By comparing the reaction rates of a reaction with a deuterated substrate versus a non-deuterated one, researchers can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. ansto.gov.au For example, deuterated butanols have been used to study the mechanisms of dehydration reactions on various catalysts. osti.gov

Enzyme Mechanisms: In enzymology, deuterated substrates are used to probe the mechanisms of enzyme-catalyzed reactions. ansto.gov.au For instance, the absence of a KIE in a study involving an engineered P450 enzyme provided crucial mechanistic insights. ansto.gov.au The interaction of deuterated butanol with enzymes involved in alcohol metabolism can also be studied to understand enzyme kinetics.

Future research will continue to leverage the KIE of deuterated butanols to unravel complex catalytic and enzymatic pathways, leading to the design of more efficient catalysts and the development of novel enzyme inhibitors.

Exploration in Materials Science and Polymer Chemistry (as deuterated building blocks)

Deuterated building blocks, including deuterated butanols, are finding increasing use in materials science and polymer chemistry. pharmalego.com The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials. resolvemass.ca

Neutron Scattering: Deuterated polymers are essential for neutron scattering techniques, which provide insights into the internal structure and dynamics of polymer chains. sine2020.eueuropa.eu The difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," enabling the selective investigation of specific regions of a polymer. sine2020.eueuropa.eu

Enhanced Stability: Deuteration can increase the resistance of polymers to thermal and oxidative degradation, extending their functional lifespan. resolvemass.ca

Infrared Optics: Deuterated polymers are being explored for applications in infrared (IR) optics. By shifting C-H bond vibrations, deuteration can improve the transparency of polymers in the mid-wave IR region. acs.org

The development of new synthetic routes to deuterated monomers will expand the range of deuterated polymers available for these and other advanced applications, including organic electronics and biodegradable plastics. sine2020.eueuropa.eu

Q & A

Q. How is 1-Butanol-1,1,2,2,3,3-d6 synthesized, and what methods ensure high isotopic purity?

Synthesis typically involves deuteration of precursor molecules using deuterium oxide (D₂O) or catalytic exchange reactions. For example, selective deuteration at specific carbon positions is achieved via acid-catalyzed H/D exchange under controlled conditions . Post-synthesis purification steps, such as fractional distillation or chromatography, are critical to achieving >98 atom% D purity, as validated by suppliers like Kanto Reagents . Isotopic integrity is maintained by avoiding protic solvents during synthesis and storage.

Q. What analytical techniques are used to confirm isotopic purity and structural integrity?

  • Gas Chromatography-Mass Spectrometry (GC/MS): Resolves isotopic patterns and quantifies deuterium incorporation by comparing fragmentation profiles with non-deuterated analogs (e.g., m/z shifts in MS data) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies residual proton signals, while ²H NMR quantifies deuterium distribution .
  • Reference Standards: Cross-referencing with NIST Chemistry WebBook data ensures alignment of spectral properties (e.g., boiling points, IR peaks) with expected values .

Advanced Research Questions

Q. How does deuteration influence the antioxidant activity of 1-butanol in DPPH radical scavenging assays?

Deuteration alters hydrogen-donating capacity, potentially affecting radical quenching efficiency. Experimental comparisons between deuterated (e.g., 1-Butanol-d6) and non-deuterated analogs in DPPH assays (Table 5, ) can quantify kinetic isotope effects. Researchers should standardize solvent systems (e.g., ethanol vs. deuterated ethanol) to isolate isotopic contributions from solvent interactions.

Q. How can deuterated 1-butanol be applied in olfactory threshold studies to improve experimental rigor?

In olfactory tests (e.g., post-surgical recovery assessments), deuterated butanol reduces confounding from endogenous volatile organic compounds. Protocols involve preparing serial dilutions (e.g., 10-step gradient) and using a double-blind design to measure detection thresholds pre- and post-intervention. Statistical analysis (e.g., paired t-tests) validates significance, as demonstrated in clinical olfactory studies .

Q. What role does this compound play in metabolic engineering for tracing biosynthetic pathways?

Deuterated butanol serves as a stable isotopic tracer in microbial fermentation studies. For example, in Clostridium strains engineered for butanol production, deuterium labeling enables tracking of carbon flux via ¹³C-NMR or isotope ratio mass spectrometry. This approach clarifies rate-limiting steps in pathways, such as acetone-butanol-ethanol (ABE) fermentation, and optimizes metabolic bottlenecks .

Q. How is deuterated butanol utilized in polarized target experiments for particle physics research?

In photon beam experiments, butanol targets (C₄H₉OH) provide polarizable protons. Deuterated analogs reduce background noise from bound nucleons in carbon/oxygen. The dilution factor (d) is calculated by scaling coplanarity distributions between butanol and carbon foam targets. Advanced data correction accounts for differences in photon flux and acceptance, ensuring accurate measurement of polarization-dependent cross-sections .

Methodological Considerations

  • Handling and Storage: Deuterated butanol is hygroscopic; store under inert gas (N₂/Ar) in sealed containers to prevent H/D exchange with atmospheric moisture .
  • Safety: Classified as flammable (GHS02) and irritant (GHS07). Use fume hoods for aerosol-prone procedures (e.g., GC/MS sample prep) .
  • Data Validation: Cross-check experimental results with NIST reference spectra and isotopic databases to resolve discrepancies in property measurements (e.g., boiling points, density) .

Contradictions and Limitations

  • Isotopic Purity Claims: Suppliers report varying purity levels (e.g., 98 atom% D vs. 99 atom% D) for similar compounds; independent verification via NMR/GC-MS is recommended .
  • Environmental Behavior: Deuteration may unpredictably alter vapor pressure and partitioning coefficients in emission models (e.g., aerated surfaces), requiring recalibration of theoretical predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.